molecular formula C8H6O4 B188911 1,3-Benzodioxole-4-carboxylic acid CAS No. 5768-39-8

1,3-Benzodioxole-4-carboxylic acid

Cat. No.: B188911
CAS No.: 5768-39-8
M. Wt: 166.13 g/mol
InChI Key: DBUAYOWCIUQXQW-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-carboxylic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzoic acid and features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that benzodioxole derivatives have shown potent anti-amylase activity , suggesting that they may interact with enzymes such as amylase.

Mode of Action

It’s known that benzodioxole derivatives can interact with their targets, leading to changes in their function . For instance, they can inhibit the activity of enzymes like amylase .

Biochemical Pathways

Given the anti-amylase activity of benzodioxole derivatives , it’s plausible that they may affect carbohydrate metabolism by inhibiting the breakdown of complex sugars.

Result of Action

Benzodioxole derivatives have shown selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.

Biochemical Analysis

Biochemical Properties

1,3-Benzodioxole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial enzymes, where it binds to the carboxylate group, inhibiting bacterial growth . This interaction prevents the formation of enzyme-substrate complexes, thereby inhibiting the enzymatic activity essential for bacterial survival. Additionally, this compound has been shown to exhibit antibacterial properties by disrupting the bacterial cell wall synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells by interfering with their proliferation mechanisms . The compound affects cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to altered gene expression profiles. This modulation can result in the suppression of oncogenes and the activation of tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting metabolic pathways. Additionally, this compound can activate or inhibit specific transcription factors, resulting in changes in gene expression that affect cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . The compound’s metabolic pathways include hydroxylation, carbonylation, and decarboxylation reactions, leading to the formation of intermediate metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its biochemical effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of catechol with chloroacetic acid in the presence of a base to form this compound . Another method includes the lithiation of 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid followed by electrophilic substitution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the carboxyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUAYOWCIUQXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308032
Record name 1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-39-8
Record name 5768-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,3-benzodioxole (3.09 g, 32 mmol) in dry ether (50 mL) was treated dropwise at −10° C. with 2.5 M n-butyllithium (15 mL, 35 mmol) in hexane. When the addition was complete, the mixture was stirred under reflux for one hour. After cooling to room temperature, it was added to crushed solid carbon dioxide, and after 24 hours, the residue was treated with 10% aq. NaHCO3 and ether. The alkali layer was separated, washed with ether, then acidified with cold concentrated HCl, and extracted with chloroform. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure (1.1 g, 20%). EI-MS m/z 167 (M+H)+
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Synthesis routes and methods II

Procedure details

To a solution of 0.85 g (5.66 mmol) of 2,3-methylenedioxybenzaldehyde (Aldrich) in EtOH at 0° C. was added a solution of 2.12 g (12.45 mmol) of AgNO3 in 7.5 mL of H2O. To this was then added a solution of 1.74 g (31.4 mmol) of KOH in 12 mL of H2O. After 2 h, the reaction mixture was filtered and the filter was washed with EtOH. The filtrate was concentrated and the pH was adjusted to pH=2 to 3 with 6N HCl. The title compound precipitated out and was isolated by filtration to give the title compound. 1H NMR (CDCl3) δ6.16 (s, 2H), 6.92 (t, 1H, J=8 Hz), 7.04 (d, 1H, J=8 Hz), 7.48 (d, 1H, J=8 Hz);
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7.5 mL
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2.12 g
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1.74 g
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12 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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